

tetracarbonylferrate dianion nucleophilicity mechanism

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Compound Focus: Collman'S reagent

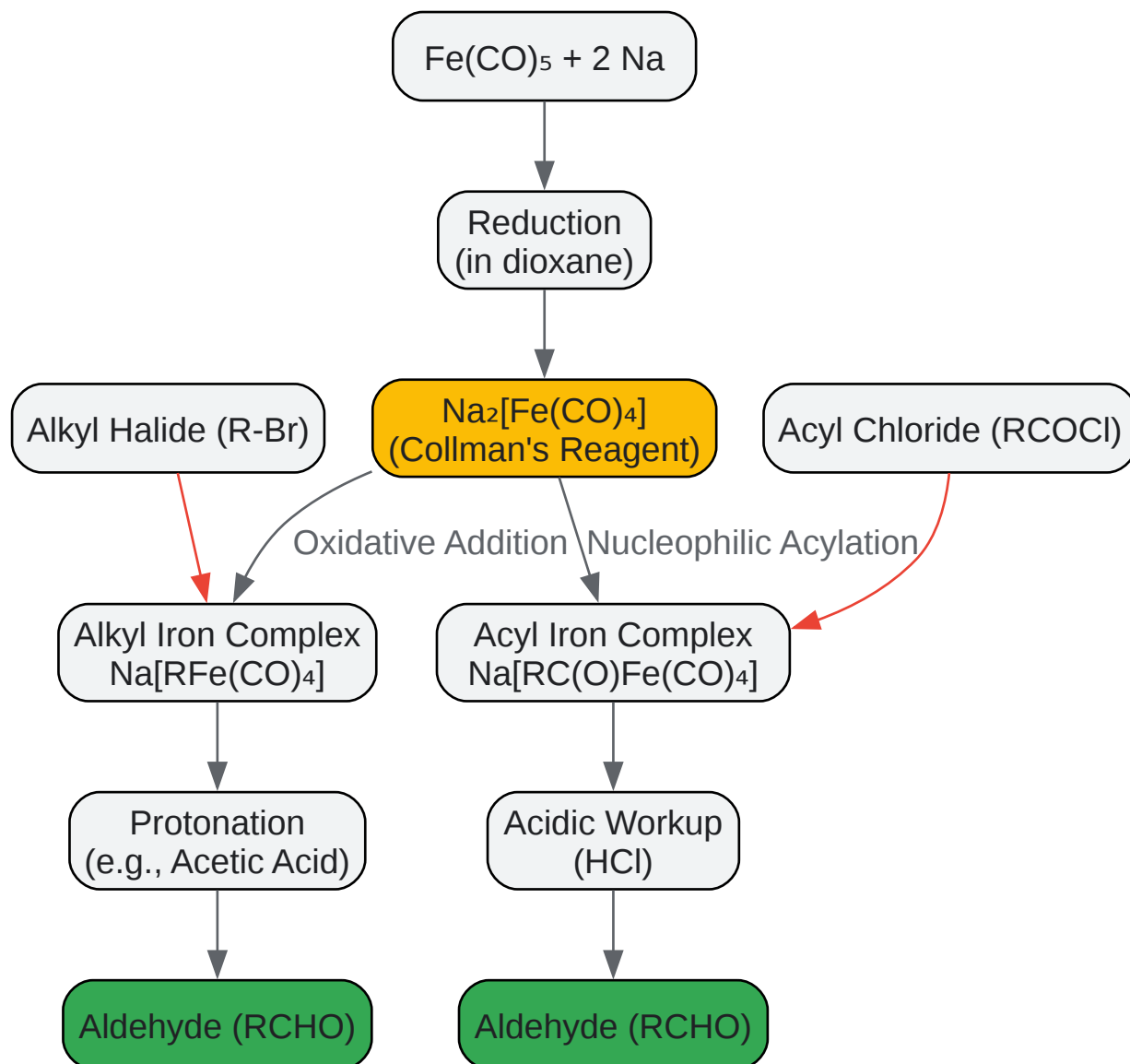
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Nucleophilicity and Core Reaction Mechanisms

The tetracarbonylferrate dianion ($[\text{Fe}(\text{CO})_4]^{2-}$), also known as **Collman's Reagent**, is a potent oxygen-sensitive nucleophile. Its remarkable nucleophilic power is attributed to its high electron density and distorted tetrahedral geometry [1] [2]. Its reactions typically proceed via **nucleophilic acyl substitution** and **oxidative-addition** [3] [2].

The diagram below illustrates the general workflow for synthesizing and using disodium tetracarbonylferrate to synthesize carbonyl compounds.



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*Synthesis and key reactions of **Collman's Reagent***

Quantitative Data and Experimental Comparisons

The table below summarizes the core quantitative data and conditions for key reactions involving disodium tetracarbonylferrate.

| Reaction Parameter | Synthesis of Reagent | Reaction with Alkyl Halide | Reaction with Acyl Chloride |
|--------------------|---|--|--------------------------------------|
| Starting Material | Iron pentacarbonyl (Fe(CO) ₅), Sodium (Na) [3] | Methyl 6-bromohexanoate [3] | Acyl chlorides (general) [1] |
| Product Example | Disodium tetracarbonylferrate [3] | Methyl 7-oxoheptanoate [3] | Aldehydes (RCHO) [1] |
| Yield | Not explicitly quantified (used in situ) [3] | 57-63% [3] | Not specified (general reaction) [1] |
| Key Conditions | Inert atmosphere (N ₂), dry dioxane, reflux [3] | 10 psig CO pressure, THF, 14 hours [3] | Not specified (general reaction) [1] |

Detailed Experimental Protocol

The following is a detailed methodology for the synthesis of disodium tetracarbonylferrate and its subsequent nucleophilic acylation reaction, adapted from a published organic synthesis procedure [3].

• Part A: Synthesis of Disodium Tetracarbonylferrate

- **Setup:** Use a dry, 2L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, pressure-equalizing dropping funnel, and a three-way stopcock connected to a nitrogen source. Maintain a nitrogen atmosphere throughout the procedure.
- **Reaction Mixture:** Charge the flask with 600 mL of dry, deoxygenated dioxane, 10.6 g (0.461 g-atoms) of sodium, and 9.1 g (0.050 mol) of benzophenone.
- **Reduction:** Heat the mixture under reflux with vigorous stirring until a deep blue color (benzophenone ketyl) appears. Slowly titrate 45.3 g (29.8 mL, 0.231 mol) of iron pentacarbonyl into the refluxing solution over 2.5 hours until the blue color dissipates to a white or slightly yellow endpoint.
- **Isolation:** Reflux for an additional 45 minutes, then cool to room temperature. Precipitate the white, pyrophoric product by adding 600 mL of dry, deoxygenated hexane. Wash the solid twice

with 400 mL portions of hexane using cannula transfer under a nitrogen stream. The reagent is used directly in the next step without drying.

- **Part B: Nucleophilic Acylation to Synthesize Methyl 7-oxoheptanoate**

- **Setup:** In the same flask containing the wet, solvated reagent (approx. 0.21-0.23 mol), replace the gas-dispersion tube with a mechanical stirrer. Add 1.5 L of dry, deoxygenated tetrahydrofuran (THF).
- **Oxidative Addition:** Vigorously stir the suspension and add 41.8 g (0.200 mol) of methyl 6-bromohexanoate in one portion via syringe.
- **Carbonylation:** Flush the nitrogen from the flask and maintain the suspension under 10 psig of carbon monoxide pressure with stirring for at least 14 hours. The solid will dissolve, forming an orange solution.
- **Work-up:** Carefully add 50 mL of glacial acetic acid dropwise to the reaction mixture. Concentrate the deep red solution to approximately 400 mL using a rotary evaporator. Pour the concentrate into 2 L of water and extract with four 400 mL portions of diethyl ether.
- **Purification:** Wash the combined organic extracts with water, 2M hydrochloric acid (to decompose iron carbonyl byproducts), saturated sodium bicarbonate, and saturated sodium chloride. Dry over anhydrous sodium sulfate. After concentrating, purify the crude green oil by rapid chromatography on a silica gel column, eluting first with hexane to remove iron impurities, then with a 2:1 ether-hexane mixture to collect the product. Distill the final product under reduced pressure.

Key Technical and Safety Considerations

- **Safety First:** Iron pentacarbonyl and carbon monoxide are highly toxic. All procedures must be conducted in a well-ventilated fume hood. Disodium tetracarbonylferrate is pyrophoric and must be handled under a strictly dry, inert atmosphere at all times [3] [1].
- **Solvent and Atmosphere:** The success of the synthesis and subsequent reactions is critically dependent on the use of **dry, deoxygenated solvents** and an **inert atmosphere** (nitrogen or argon) [3].
- **Reactivity Insight:** The term "supernucleophile" is used because the dianion undergoes oxidative addition with alkyl halides, a reaction typically associated with transition metals in low oxidation states and indicative of its exceptionally high electron donor capacity [2].

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References

1. Disodium tetracarbonylferrate - Wikipedia [en.wikipedia.org]
2. Oxidative-addition reactions of the disodium tetracarbonylferrate ... [colab.ws]
3. Organic Syntheses Procedure [orgsyn.org]

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